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molecular formula C14H20FNOSi B8283476 7-Fluoro-1,3,3-trimethyl-6-(trimethylsilyl)indolin-2-one

7-Fluoro-1,3,3-trimethyl-6-(trimethylsilyl)indolin-2-one

Cat. No. B8283476
M. Wt: 265.40 g/mol
InChI Key: BPRFAUPARSXSMF-UHFFFAOYSA-N
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Patent
US09221816B2

Procedure details

A solution of diisopropylamine (5.4 g, 7.6 ml, 52.8 mmol) in dry tetrahydrofuran (23 ml) under an argon atmosphere was cooled to −40° C. and a solution of n-BuLi (1.6 M in hexane, 31.6 ml, 50.5 mmol) was added dropwise. The mixture was stirred at −40° C. for 30 minutes and then added to a solution of 7-fluoro-1,3,3-trimethylindolin-2-one (8.875 g, 45.9 mmol) and trimethylsilyl chloride (5.49 g, 6.46 ml, 50.5 mmol) in dry tetrahydrofuran (69 ml) at −75° C. The reaction mixture was warmed to room temperature within 16 hours. The reaction mixture was carefully quenched with water (2 ml) and diluted with ethyl acetate and water. The aqueous phase was extracted ethyl acetate, the combined organic phases were washed with brine and dried over sodium sulfate. The solvent was evaporated and the residue purified by silica gel chromatography using ethyl acetate/heptane as eluent. The title compound was obtained as light yellow oil (8.55 g).
Quantity
7.6 mL
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
Quantity
31.6 mL
Type
reactant
Reaction Step Two
Quantity
8.875 g
Type
reactant
Reaction Step Three
Quantity
6.46 mL
Type
reactant
Reaction Step Three
Quantity
69 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[Li]CCCC.[F:13][C:14]1[CH:15]=[CH:16][CH:17]=[C:18]2[C:22]=1[N:21]([CH3:23])[C:20](=[O:24])[C:19]2([CH3:26])[CH3:25].[CH3:27][Si:28](Cl)([CH3:30])[CH3:29]>O1CCCC1>[F:13][C:14]1[C:15]([Si:28]([CH3:30])([CH3:29])[CH3:27])=[CH:16][CH:17]=[C:18]2[C:22]=1[N:21]([CH3:23])[C:20](=[O:24])[C:19]2([CH3:26])[CH3:25]

Inputs

Step One
Name
Quantity
7.6 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
23 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
31.6 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
8.875 g
Type
reactant
Smiles
FC=1C=CC=C2C(C(N(C12)C)=O)(C)C
Name
Quantity
6.46 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Name
Quantity
69 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −40° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to room temperature within 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was carefully quenched with water (2 ml)
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted ethyl acetate
WASH
Type
WASH
Details
the combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC=1C(=CC=C2C(C(N(C12)C)=O)(C)C)[Si](C)(C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 8.55 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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